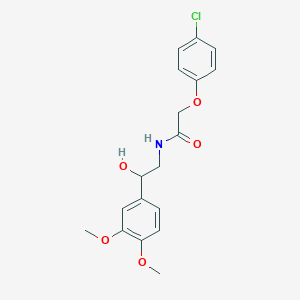
2-(4-chlorophenoxy)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(4-chlorophenoxy)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)acetamide" is a chemically synthesized molecule that appears to be related to a family of acetamide derivatives. These derivatives often exhibit interesting chemical and physical properties and have potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of chloroacetyl derivatives with various amines or phenols. For instance, the synthesis of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide was achieved by reacting 4-phenoxyphenol with 2-chloroacetyl methylamine, followed by a reaction with sulfuryl chloride . Similarly, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized from 4-chlorophenol and N-phenyl dichloroacetamide . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to an aromatic system. The conformation of these molecules can be influenced by substituents on the aromatic ring, as seen in the case of 2-Chloro-N-(2,4-dimethylphenyl)acetamide, where the N—H bond is syn to the ortho methyl group . The structure of N-[(4-chlorophenyl)di(methoxy)methyl]acetamide is characterized by an sp3-hybridized carbon atom connected to the nitrogen atom of the acetamide group . These structural insights are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their substituents. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to give 2-acylamino-3-arylamino-1,4-naphthoquinones and with substituted o-phenylenediamines to give angular heterocyclic compounds . The presence of electron-donating or electron-withdrawing groups on the aromatic ring can significantly affect the reactivity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Intermolecular hydrogen bonding, as observed in 2-Chloro-N-(2,4-dimethylphenyl)acetamide, can affect the compound's melting point, solubility, and crystal packing . The presence of chloro and methoxy groups can also impact the compound's polarity and solubility in different solvents. The optical properties, such as solvatochromic effects, can be investigated using UV-vis spectrophotometry, as demonstrated for 2-Chloro-N-(2,4-dinitrophenyl) acetamide .
Scientific Research Applications
Potential Pesticides
One of the primary research applications of "2-(4-chlorophenoxy)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)acetamide" and its derivatives is in the development of potential pesticides. Olszewska et al. (2009) characterized five new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including 2-(4-chlorophenoxy)-N-(2-hydroxyethyl) acetamide, through X-ray powder diffraction. These compounds were identified as potential pesticides, offering new diffraction data that include experimental and calculated peaks, unit-cell parameters, and other structural details vital for their application in pest control (Olszewska, Tarasiuk, & Pikus, 2009).
Structural Characterization and Chemical Properties
The structural characterization and investigation of chemical properties of these compounds provide insights into their potential applications beyond pesticides. For instance, Helliwell et al. (2011) detailed the reaction of 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propanedial with hydroxylamine, yielding a title compound where the orientation of the acetamide group arises from intramolecular hydrogen bonding, indicating its conjugation with the 2-cyanoacrylamide unit (Helliwell, Baradarani, Alyari, Afghan, & Joule, 2011).
Another study by Nikonov et al. (2016) focused on the synthesis and structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide, demonstrating the potential for chemical modifications to enhance the properties and applications of these compounds. The structures of new compounds were confirmed via various spectroscopy methods and X-ray single-crystal analysis (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5/c1-23-16-8-3-12(9-17(16)24-2)15(21)10-20-18(22)11-25-14-6-4-13(19)5-7-14/h3-9,15,21H,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEAUHGQWANAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505732.png)
![2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane](/img/structure/B2505734.png)
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2505735.png)
![N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2505736.png)
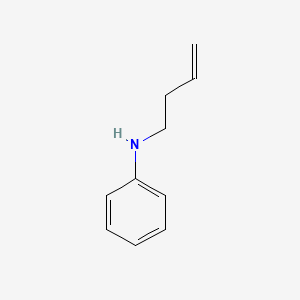
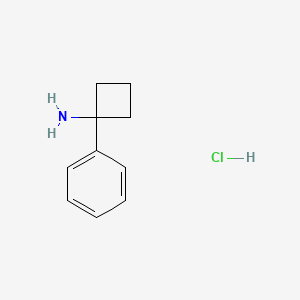
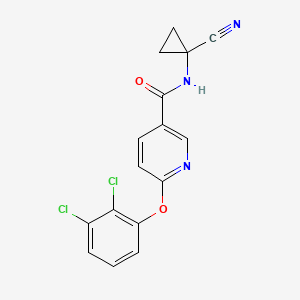
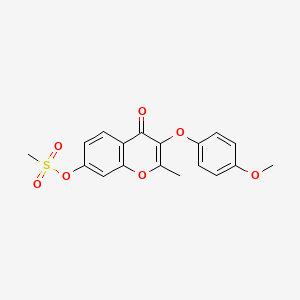
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide](/img/structure/B2505746.png)
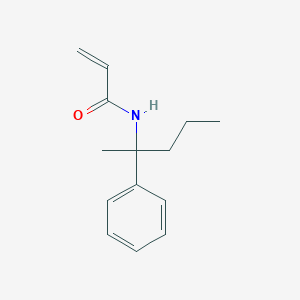
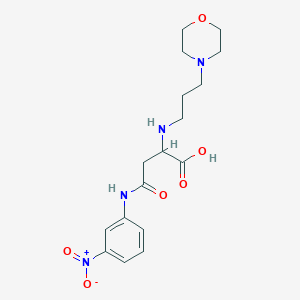
![3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone](/img/structure/B2505752.png)
![(1S,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2505754.png)
![2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2505755.png)